![molecular formula C16H26BrNOS B14586130 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol CAS No. 61151-33-5](/img/structure/B14586130.png)
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol is an organic compound with a complex structure that includes bromine, sulfur, and nitrogen atoms
Méthodes De Préparation
The synthesis of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves multiple steps, starting from simpler aromatic compounds. The synthetic route typically includes:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Alkylation: Introduction of the butylsulfanyl group through a Friedel-Crafts alkylation reaction using butyl chloride (C4H9Cl) and aluminum chloride (AlCl3).
Aminomethylation: Introduction of the diethylamino group using diethylamine (C4H11N) and formaldehyde (CH2O) under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) and hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol can be compared with similar compounds such as:
4-Bromo-2-methylphenol: Lacks the butylsulfanyl and diethylamino groups, making it less complex and potentially less versatile in its applications.
4-Bromo-2-[(methylsulfanyl)methyl]phenol: Similar but with a methylsulfanyl group instead of a butylsulfanyl group, which may affect its reactivity and applications.
4-Bromo-2-[(butylsulfanyl)methyl]phenol: Lacks the diethylamino group, which may reduce its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
61151-33-5 |
|---|---|
Formule moléculaire |
C16H26BrNOS |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-bromo-2-(butylsulfanylmethyl)-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H26BrNOS/c1-4-7-8-20-12-14-10-15(17)9-13(16(14)19)11-18(5-2)6-3/h9-10,19H,4-8,11-12H2,1-3H3 |
Clé InChI |
XSAXTJDPSBZZEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


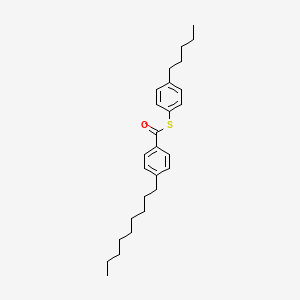
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
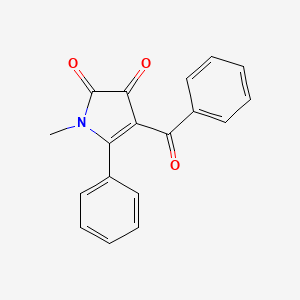
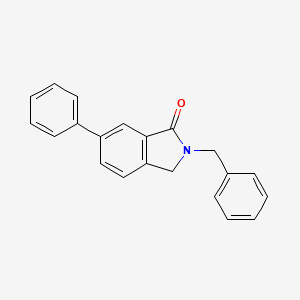
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
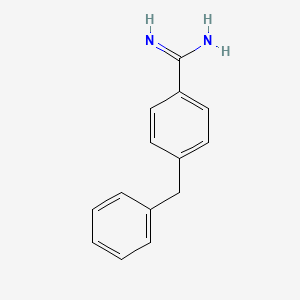
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
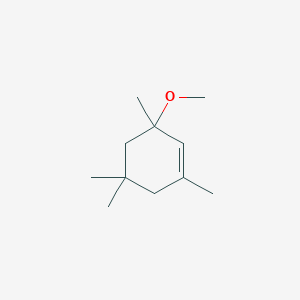
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
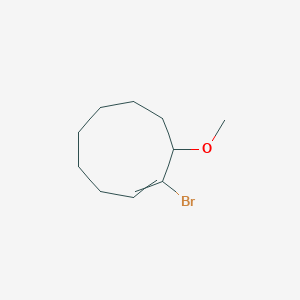
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

